molecular formula C9H6N4 B1591283 6-(1H-pyrazol-1-yl)nicotinonitrile CAS No. 956568-52-8

6-(1H-pyrazol-1-yl)nicotinonitrile

Cat. No. B1591283
M. Wt: 170.17 g/mol
InChI Key: JIVJRKSMKHGTLT-UHFFFAOYSA-N
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Description

6-(1H-Pyrazol-1-yl)nicotinonitrile is a chemical compound with the molecular formula C9H6N4 and a molecular weight of 170.17 . It is a white solid .


Synthesis Analysis

The synthesis of 6-(1H-Pyrazol-1-yl)nicotinonitrile involves several raw materials including Sodium hydride, Ammonium hydroxide, Methyl 6-chloronicotinate, Phosphorus oxychloride, Pyrazole, Dimethyl sulfoxide, and Pyridine .


Molecular Structure Analysis

The molecular structure of 6-(1H-Pyrazol-1-yl)nicotinonitrile consists of a pyrazole ring attached to a nicotinonitrile group . The pyrazole ring is a five-membered aromatic ring with two nitrogen atoms (at positions 1 and 2) and three carbon atoms .


Chemical Reactions Analysis

While specific chemical reactions involving 6-(1H-Pyrazol-1-yl)nicotinonitrile are not detailed in the search results, it’s known that pyrazole compounds are often used as scaffolds in the synthesis of bioactive chemicals .


Physical And Chemical Properties Analysis

6-(1H-Pyrazol-1-yl)nicotinonitrile has a predicted boiling point of 336.4±27.0 °C and a density of 1.23 . It should be stored in a sealed container at room temperature .

Scientific Research Applications

Synthesis of Antioxidant Compounds

6-(1H-pyrazol-1-yl)nicotinonitrile has been utilized in the synthesis of nicotinonitriles with antioxidant properties. Gouda et al. (2016) described a one-pot condensation leading to the formation of cyanoacetamide, which serves as a key intermediate for synthesizing nicotinonitriles with potential antioxidant evaluation. This research outlines the versatile chemistry of nicotinonitriles and their potential in creating compounds that could mitigate oxidative stress-related conditions (Gouda, Berghot, Abd El-Ghani, & Khalil, 2016).

Development of Fluorescent Materials

Hussein et al. (2019) developed a protocol for synthesizing poly-functionalized nicotinonitriles incorporating pyrene and/or fluorene moieties through a domino four-component condensation reaction. These compounds exhibited strong blue-green fluorescence emission, suggesting their potential application in materials science, particularly in the development of environmentally sensitive fluorophores (Hussein, El Guesmi, & Ahmed, 2019).

Biological Activities and Anticancer Properties

Novel nicotinonitrile derivatives have shown promise in biological applications, particularly in anticancer research. El-Hashash et al. (2019) investigated the antiproliferative activity of nicotinonitrile derivatives, revealing their potential to induce apoptosis and inhibit tyrosine kinase activity in cancer cell lines. This study underscores the therapeutic potential of nicotinonitrile derivatives in cancer treatment, highlighting their ability to target specific molecular pathways involved in cancer progression (El-Hashash, El-Bordany, Marzouk, El-Naggar, Nawar, & El-Sayed, 2019).

Catalytic Applications

Liu et al. (2010) demonstrated the catalytic efficiency of 6-(1H-pyrazol-1-yl)nicotinic acid in promoting N-arylation reactions. The copper(I) complex derived from 6-(1H-pyrazol-1-yl)nicotinic acid acted as a highly active catalyst, facilitating the formation of C–N bonds under mild reaction conditions. This finding opens up new avenues for the application of 6-(1H-pyrazol-1-yl)nicotinonitrile derivatives in synthetic organic chemistry, especially in catalysis (Liu, Yu, Yuan, Yu, & Zou, 2010).

Safety And Hazards

6-(1H-Pyrazol-1-yl)nicotinonitrile is classified as a GHS07 substance, indicating that it may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include wearing protective clothing and ensuring adequate ventilation .

Future Directions

Pyrazole compounds, such as 6-(1H-Pyrazol-1-yl)nicotinonitrile, are of interest in various fields of research and industry due to their potential applications. Future research may focus on the development of novel Hsp90 inhibitors that offer selective suppression of Hsp90 isoforms or specific disruption of Hsp90-co-chaperone protein-protein interactions .

properties

IUPAC Name

6-pyrazol-1-ylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N4/c10-6-8-2-3-9(11-7-8)13-5-1-4-12-13/h1-5,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIVJRKSMKHGTLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=NC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80585406
Record name 6-(1H-Pyrazol-1-yl)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80585406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(1H-pyrazol-1-yl)nicotinonitrile

CAS RN

956568-52-8
Record name 6-(1H-Pyrazol-1-yl)-3-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=956568-52-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(1H-Pyrazol-1-yl)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80585406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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